molecular formula C13H21NO B144145 6-Benzylamino-1-hexanol CAS No. 133437-08-8

6-Benzylamino-1-hexanol

Cat. No.: B144145
CAS No.: 133437-08-8
M. Wt: 207.31 g/mol
InChI Key: ILKSKQBXMQDBFT-UHFFFAOYSA-N
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Description

Contextualization of Bifunctional Organic Compounds in Chemical and Biomedical Sciences

Bifunctional organic compounds are molecules that possess two distinct functional groups. oup.comfiveable.me These groups, which are reactive parts of a molecule, can participate in different chemical reactions, making bifunctional compounds valuable building blocks in organic synthesis. fiveable.me The presence of two functional groups allows for the construction of complex molecular architectures and the synthesis of a wide array of materials, from polymers to pharmaceuticals. fiveable.mespectrumchemical.com In the biomedical sciences, the interaction between the functional groups within these compounds often dictates their biological activity. oup.comgoogle.com This dual functionality enables them to potentially interact with multiple biological targets or to be used as linkers to connect different molecular entities. spectrumchemical.com

Significance of Hexanol and Benzylamino Moieties in Synthetic and Biological Applications

The 6-benzylamino-1-hexanol molecule incorporates two key chemical structures: a hexanol backbone and a benzylamino group. The hexanol portion, a six-carbon chain with a hydroxyl (-OH) group at one end, provides a degree of lipophilicity and a reactive site for further chemical modifications. ontosight.ai The hydroxyl group can participate in various reactions, such as esterification and etherification, making it a useful handle for synthetic chemists. ontosight.ai

The benzylamino group consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) linked to an amino group (-NH-). This moiety is significant in biological contexts as it can engage in hydrogen bonding and hydrophobic interactions with biological targets like enzymes and receptors. The benzylamino structure is found in various biologically active compounds and can influence their pharmacological properties. e3s-conferences.orgnycu.edu.tw The presence of the amino group also provides a site for reactions such as amidation and alkylation.

Research Scope and Academic Importance of this compound

The academic importance of this compound stems from its utility as a versatile intermediate in organic synthesis. Researchers utilize this compound as a starting material to build more elaborate molecules with potential applications in medicinal chemistry and materials science. Its bifunctional nature, possessing both a hydroxyl and a secondary amine group, allows for sequential or selective chemical transformations.

Current research focuses on exploring the synthetic utility of this compound to create novel compounds. These new molecules are then often studied for their potential biological activities, leveraging the inherent properties of the benzylamino and hexanol components. The compound serves as a scaffold, a molecular framework upon which additional chemical complexity can be built to achieve specific functions.

Physicochemical Properties of this compound

Property Value Source
CAS Number 133437-08-8 bldpharm.comsigmaaldrich.com
Molecular Formula C13H21NO bldpharm.comuni.lu
Molecular Weight 207.31 g/mol bldpharm.com
Physical State Pale yellow liquid at 20°C
Purity >97% sigmaaldrich.com
InChI Key ILKSKQBXMQDBFT-UHFFFAOYSA-N sigmaaldrich.comuni.lu
SMILES OCCCCCCNCC1=CC=CC=C1 bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(benzylamino)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c15-11-7-2-1-6-10-14-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKSKQBXMQDBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568751
Record name 6-(Benzylamino)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133437-08-8
Record name 6-(Benzylamino)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Benzylamino-1-hexanol
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 6-Benzylamino-1-hexanol

The primary and most well-documented method for synthesizing this compound is through nucleophilic substitution. This approach leverages the reactivity of a primary amine with an alkyl halide.

Nucleophilic Substitution Reactions: Reaction Parameters and Mechanistic Considerations

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and the formation of this compound is a classic example. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of an alkyl halide, leading to the displacement of the halide and the formation of a new carbon-nitrogen bond.

The most common laboratory-scale synthesis involves the reaction of 6-Chloro-1-hexanol with benzylamine (B48309). In this process, benzylamine acts as the nucleophile, attacking the carbon atom bonded to the chlorine in 6-Chloro-1-hexanol. This reaction leads to the formation of this compound and hydrochloric acid as a byproduct. To drive the reaction to completion, a base is typically added to neutralize the acid.

Key Reaction Parameters:

ParameterValue/RangeImpact on Yield
Temperature60–80°CHigher temperatures can speed up the reaction but also risk decomposition of the product.
Stoichiometric Ratios6-Chloro-1-hexanol : Benzylamine = 1 : 1.2 (molar excess of benzylamine)An excess of benzylamine helps to ensure the complete conversion of the starting material.
Reaction Time8–12 hoursLonger reaction times are often necessary to achieve high conversion rates, typically exceeding 90%.

The choice of base and solvent system significantly influences the efficiency of the synthesis. A base is crucial for neutralizing the hydrochloric acid generated during the reaction, thereby preventing the protonation of the benzylamine nucleophile and shifting the equilibrium towards the product. Sodium hydroxide (B78521) is a commonly used base for this purpose.

A polar protic solvent, such as ethanol, is often employed. Ethanol can solvate both the ionic and polar species in the reaction mixture, facilitating the interaction between the reactants. The use of an ethanol/water mixture (e.g., 3:1) has been shown to be effective. The base-to-reactant ratio is also a critical parameter, with a typical ratio of 1.5:1 (e.g., NaOH to 6-Chloro-1-hexanol) being used to maintain an alkaline pH.

Industrial Scale-Up and Optimization Strategies

Transitioning from laboratory-scale synthesis to industrial production requires optimization of the process to enhance efficiency, reduce costs, and ensure safety and scalability.

Continuous flow chemistry has emerged as a powerful tool for the large-scale synthesis of chemicals. mit.edursc.org The use of continuous flow reactors offers several advantages over traditional batch processing for the production of this compound. These benefits include improved heat and mass transfer, precise control over reaction parameters, enhanced safety due to smaller reaction volumes, and the potential for higher throughput. beilstein-journals.orgucc.ie The compatibility of the synthesis with continuous flow makes it an attractive option for industrial manufacturing.

To improve the sustainability and efficiency of the synthesis, catalytic methods are being explored. One notable approach involves the catalytic amination of 1,6-Hexanediol (B165255). A patent describes a method using calcium carbonate (CaCO₃) as a heterogeneous catalyst for the reaction between 1,6-hexanediol and benzylamine. This process operates at high temperatures (270–290°C) and pressures (150–180 MPa) and offers a higher yield (88–92%) and shorter reaction time (1.5–2 hours) compared to the traditional nucleophilic substitution method.

Comparison of Synthetic Routes:

ParameterNucleophilic SubstitutionCatalytic Amination
Starting Material6-Chloro-1-hexanol1,6-Hexanediol
CatalystNoneCaCO₃
Reaction Time8–12 hours1.5–2 hours
Yield78–85%88–92%
Purity92–95%85–88%
ScalabilityBatchContinuous

This catalytic route avoids the use of halogenated starting materials, which is a significant advantage from a green chemistry perspective.

Chemical Reactivity and Functional Group Transformations

The presence of two distinct functional groups, a primary alcohol and a secondary benzylamine, on a flexible hexyl chain defines the reactivity of this compound. This bifunctionality allows for selective transformations at either the oxygen or nitrogen center, making it a versatile building block in chemical synthesis. The benzyl (B1604629) group on the nitrogen atom reduces its nucleophilicity compared to a simple primary amine, a factor that can be exploited for chemoselective reactions.

Oxidation Reactions for Carbonyl Derivatization

The primary alcohol moiety of this compound can be selectively oxidized to afford carbonyl derivatives such as aldehydes or carboxylic acids. The choice of oxidizing agent and reaction conditions is crucial to prevent unwanted side reactions, particularly at the nitrogen atom.

Modern catalytic systems offer high chemoselectivity for such transformations. For instance, the selective oxidation of alcohols, including those with amine functionalities, can be achieved with high efficiency. A notable method involves a copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system. nih.govnih.gov This approach utilizes molecular oxygen as the ultimate oxidant under mild, aerobic conditions. nih.gov When applied to amino alcohols, this system effectively converts the alcohol to the corresponding aldehyde in excellent yields without affecting the amino group. nih.govnih.gov This method's applicability to substrates with sensitive groups like amines and phenols highlights its utility for the controlled oxidation of this compound to 6-(benzylamino)hexanal. nih.gov

Table 1: Catalytic Systems for Selective Alcohol Oxidation

Catalyst System Oxidant Key Features Potential Product from this compound
Copper(I) Iodide / TEMPO / DMAP O₂ (aerobic) Mild conditions, high chemoselectivity for alcohols over amines. nih.govnih.gov 6-(Benzylamino)hexanal
Acidified Potassium Dichromate(VI) K₂Cr₂O₇ / H₂SO₄ Strong, non-selective oxidant. Requires careful control to avoid over-oxidation to carboxylic acid. chemguide.co.uk 6-(Benzylamino)hexanoic acid

Note: DMAP = 4-Dimethylaminopyridine; TEMPO = 2,2,6,6-tetramethylpiperidine-1-oxyl.

Reduction Reactions Leading to Primary Amine Derivatives

The secondary benzylamino group can be converted to a primary amine through debenzylation. This transformation is a reductive process that cleaves the carbon-nitrogen bond between the benzyl group and the nitrogen atom, yielding 6-amino-1-hexanol (B32743).

The most common and established method for N-debenzylation is catalytic hydrogenolysis. researchgate.net This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. acs.orggoogle.com The process is generally efficient and clean, with toluene (B28343) being the primary byproduct. Ammonium formate (B1220265) can also be used as a hydrogen source in a process known as catalytic transfer hydrogenation, which can sometimes offer advantages in terms of experimental setup. acs.orgresearchgate.net

Alternative methods have been developed to effect N-debenzylation under non-hydrogenolysis conditions, which is particularly useful for substrates containing other functional groups susceptible to reduction.

Oxidative Cleavage : Reagents like N-Iodosuccinimide (NIS) can achieve debenzylation of benzylamino alcohols. acs.orgox.ac.uk This method is particularly noted for its tunability, allowing for either mono- or di-debenzylation in substrates with multiple benzyl groups. acs.org

Enzymatic Deprotection : Biocatalytic methods, such as using a laccase/TEMPO system, offer a green chemistry approach. This system operates in aqueous media under mild conditions, using oxygen as the final oxidant. uniovi.esrsc.org

Radical-Mediated Debenzylation : A novel method employs a catalytic amount of pentafluorothiophenol (B1630374) and an initiator like AIBN under aerobic conditions to generate a highly electrophilic thiyl radical. This radical chemoselectively abstracts a benzylic hydrogen atom, leading to C-N bond cleavage. researchgate.netchemrxiv.org

Table 2: Comparison of N-Debenzylation Methods

Method Reagents Conditions Key Advantages
Catalytic Hydrogenolysis Pd/C, H₂ (gas) or Ammonium Formate Atmospheric or elevated pressure High efficiency, clean reaction. researchgate.netacs.org
Oxidative Debenzylation N-Iodosuccinimide (NIS) Homogeneous, non-hydrogenation Tunable for selective deprotection. acs.org
Enzymatic Debenzylation Laccase / TEMPO, O₂ Aqueous media, mild temperature Environmentally benign. uniovi.es

Nucleophilic Substitution at the Benzylamino Moiety for Derivative Formation

The nitrogen atom of the benzylamino group in this compound retains nucleophilic character and can participate in substitution reactions to form a variety of derivatives. This allows for the introduction of new functional groups through N-alkylation or N-acylation.

N-Alkylation: Further alkylation of the secondary amine leads to the formation of tertiary amines. This can be achieved through reaction with alkyl halides, typically in the presence of a base to neutralize the resulting hydrohalic acid. rsc.org A more modern and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rug.nluniurb.it In this process, a catalyst (often based on ruthenium or iridium) temporarily dehydrogenates an alcohol to form an aldehyde in situ. The amine then condenses with the aldehyde to form an iminium ion, which is subsequently reduced by the "borrowed" hydrogen from the catalyst to yield the N-alkylated product. uniurb.it This allows for the direct coupling of this compound with another alcohol to form a tertiary amine.

N-Acylation: The benzylamino group readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. These reactions are typically high-yielding and proceed under mild conditions, often requiring a base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. This transformation can be useful for installing a different protecting group or for synthesizing amide-containing target molecules. cdnsciencepub.com

Exploration of Other Reactive Sites and Reaction Types

Beyond the transformations of the individual functional groups, the bifunctional nature of this compound allows for other important reactions.

Reactions at the Hydroxyl Group: The primary alcohol can undergo reactions typical of alcohols, such as:

Esterification: Reaction with a carboxylic acid or its derivative (like an acid chloride) yields an ester. Fischer esterification with a carboxylic acid is typically acid-catalyzed and driven to completion by removing water. znaturforsch.com Using an excess of the alcohol can also facilitate the conversion. google.com

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, can be used to form ethers. organic-chemistry.org

The presence of the amine complicates acid-catalyzed reactions of the alcohol, as the amine will be protonated. Therefore, protection of the amine may be necessary before carrying out certain transformations at the hydroxyl group. Conversely, the hydroxyl group may require protection if harsh conditions are needed to modify the amine. The interplay between these two groups is a key consideration in the synthetic planning involving this compound.

Development and Investigation of 6 Benzylamino 1 Hexanol Derivatives and Analogues

Synthesis of Structurally Modified Analogues

The synthesis of analogues of 6-benzylamino-1-hexanol can be systematically approached by modifying its two primary structural features: the aliphatic alcohol chain and the aromatic amine group. These modifications allow for a detailed exploration of how molecular structure influences physicochemical properties and reactivity.

Variations in the Hexanol Carbon Chain

The six-carbon chain of this compound serves as a flexible spacer between the hydroxyl and benzylamino functional groups. Altering the length of this alkyl chain is a common strategy to modulate properties such as lipophilicity, solubility, and conformational flexibility.

Standard synthetic routes, such as the nucleophilic substitution of a haloalcohol with benzylamine (B48309) or reductive amination of an aldehyde with an amino alcohol, can be adapted to produce a homologous series of N-benzyl amino alcohols. For instance, reductive amination protocols can be employed using various commercially available amino alcohols like 4-amino-1-butanol, 5-amino-1-pentanol, and 6-amino-1-hexanol (B32743) to yield the corresponding N-benzylated products. rsc.org This allows for the synthesis of analogues with shorter carbon chains. Conversely, using starting materials with longer chains, such as 7-bromo-1-heptanol (B124907) or 8-bromo-1-octanol, would yield analogues with extended spacers. A patented method using calcium carbonate as a catalyst for the amination of diols, such as 1,6-hexanediol (B165255), could also be adapted for this purpose by substituting ammonia (B1221849) with benzylamine. google.com

Analogue NameCarbon Chain LengthPotential Synthetic Precursors
4-Benzylamino-1-butanol44-Amino-1-butanol, Benzaldehyde
5-Benzylamino-1-pentanol55-Amino-1-pentanol, Benzaldehyde
This compound 6 6-Amino-1-hexanol, 6-Chloro-1-hexanol
7-Benzylamino-1-heptanol77-Bromo-1-heptanol, Benzylamine
8-Benzylamino-1-octanol88-Bromo-1-octanol, Benzylamine

Modifications of the Benzylamino Functional Group

The benzylamino group is a critical component that can be modified in several ways to fine-tune the electronic and steric properties of the molecule. These modifications include altering the N-substituent or introducing substituents onto the phenyl ring.

Variation of the N-Substituent: The benzyl (B1604629) group can be replaced with other functionalities. For example, the primary amine analogue, 6-amino-1-hexanol, represents the simplest modification. Protecting the amine with a group like benzyloxycarbonyl (Cbz) yields 6-benzyloxycarbonylamino-1-hexanol, an intermediate often used in peptide synthesis. Furthermore, replacing the benzyl group with small alkyl groups, such as in 6-dimethylamino-1-hexanol, provides another axis for structural comparison.

Substitution on the Phenyl Ring: Introducing electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) at the para-, meta-, or ortho-positions of the benzyl ring can systematically alter the electronic environment of the amine. researchgate.net Studies on the nucleophilic substitution reactions of substituted benzylamines have shown that such modifications directly impact reaction rates. researchgate.net

Analogue TypeExample Compound NameKey Modification
Primary Amine6-Amino-1-hexanolBenzyl group replaced by Hydrogen
Protected Amine6-Benzyloxycarbonylamino-1-hexanolBenzylamino group replaced by Cbz-protected amine
Tertiary Amine6-Dimethylamino-1-hexanolBenzyl group replaced by a Methyl group
Ring-Substituted6-(4-Methoxybenzylamino)-1-hexanolMethoxy group added to the phenyl ring
Ring-Substituted6-(4-Chlorobenzylamino)-1-hexanolChlorine atom added to the phenyl ring

Comparative Analysis of Chemical Reactivity among Analogues

Impact of Substituents on Amine Nucleophilicity (e.g., Comparison with 6-Amino-1-hexanol)

Nucleophilicity is a key measure of amine reactivity. A direct comparison between this compound and its primary amine analogue, 6-amino-1-hexanol, reveals a significant difference. The secondary amine in this compound is less nucleophilic than the primary amine of 6-amino-1-hexanol. This is attributed to the electron-withdrawing inductive effect of the benzyl group, which pulls electron density away from the nitrogen atom, making its lone pair less available for donation. studypug.com

In contrast, 6-amino-1-hexanol, lacking this electron-withdrawing substituent, has a higher electron density on its nitrogen atom, rendering it a stronger nucleophile. sarchemlabs.com This fundamental difference in reactivity is a critical consideration in synthesis and in understanding the molecules' interactions with biological targets. The reduced reactivity of the amine in this compound can be advantageous in certain applications where over-reactivity needs to be tempered. This effect can be further modulated by adding substituents to the benzyl ring; electron-donating groups (like methoxy) increase nucleophilicity, while electron-withdrawing groups (like nitro) decrease it further. researchgate.net

Steric and Electronic Effects on Reaction Kinetics

The kinetics of reactions involving these analogues are governed by a combination of electronic and steric effects.

Electronic Effects: As discussed, the electronic nature of substituents on the benzyl group directly influences the amine's nucleophilicity and, consequently, reaction rates. Studies on the reactions of substituted benzylamines with electrophiles have established clear trends:

Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the nitrogen, accelerating the rate of reaction with electrophiles. researchgate.netstudypug.com

Electron-Withdrawing Groups (EWGs) like chloro (-Cl), trifluoromethyl (-CF₃), or nitro (-NO₂) decrease the electron density on the nitrogen, slowing the reaction rate. researchgate.netstudypug.com

The benzyl group itself acts as an electron-withdrawing group via induction, which is why this compound is less reactive than 6-amino-1-hexanol.

Steric Effects: The size and spatial arrangement of the groups attached to the nitrogen atom can hinder its approach to an electrophile, a phenomenon known as steric hindrance.

N-Substituent Size: While secondary amines are often more nucleophilic than primary amines due to the electron-donating nature of alkyl groups, a bulky substituent on the nitrogen can significantly slow down reaction rates. The benzyl group on this compound introduces more steric bulk than the hydrogen atom in 6-amino-1-hexanol.

Ortho-Substituents: Adding substituents to the ortho-positions of the benzyl ring can dramatically decrease reaction rates due to steric hindrance. cdnsciencepub.com This effect can be more significant than electronic effects in controlling reactivity, as the ortho-substituent can physically block the reaction center.

FactorEffect on Reaction RateExampleRationale
Electronic
Electron-Donating Group (e.g., p-OCH₃) on Benzyl RingIncrease6-(4-Methoxybenzylamino)-1-hexanolIncreases electron density on nitrogen, enhancing nucleophilicity. researchgate.net
Electron-Withdrawing Group (e.g., p-NO₂) on Benzyl RingDecrease6-(4-Nitrobenzylamino)-1-hexanolDecreases electron density on nitrogen, reducing nucleophilicity. researchgate.net
Steric
Bulk of N-SubstituentDecreaseThis compound vs. 6-Amino-1-hexanolThe larger benzyl group provides more steric hindrance than a hydrogen atom.
Ortho-Substitution on Benzyl RingSignificant Decrease6-(2-Methylbenzylamino)-1-hexanolOrtho groups physically obstruct the nitrogen's approach to the electrophile. cdnsciencepub.com

Structure-Activity Relationship (SAR) Studies for Functionalized Derivatives

Structure-Activity Relationship (SAR) studies aim to connect specific structural features of a molecule to its biological or chemical function. For derivatives of this compound, SAR studies would systematically evaluate how the modifications described above impact a specific activity, such as enzyme inhibition or receptor binding. While comprehensive SAR studies on this compound itself are not widely published, principles can be drawn from research on analogous structures.

For instance, in studies of N-benzyl phenethylamines, substitutions on the N-benzyl group were found to dramatically improve binding affinity and functional activity at serotonin (B10506) receptors. nih.gov Specifically, N-(2-hydroxybenzyl) and N-(2-methoxybenzyl) substitutions were particularly effective. nih.gov Similarly, SAR studies on N-(1-benzylpiperidin-4-yl)arylacetamides showed that substitutions on the benzyl group's aromatic ring could modulate binding affinity for sigma receptors. researchgate.net

Based on these and other related studies, a hypothetical SAR exploration for this compound derivatives could reveal the following trends:

Alkyl Chain Length: The length of the alcohol chain is often critical for optimal interaction with a binding pocket. There is typically an ideal length for maximal activity, with shorter or longer chains leading to reduced potency. nih.gov This may be due to the need to position the hydroxyl and amino groups at a specific distance to interact with target residues.

N-Benzyl Substituents: The nature of the substituent on the phenyl ring could be crucial for activity. Aromatic substituents can engage in pi-stacking or hydrophobic interactions within a binding site. Adding hydrogen bond donors or acceptors (e.g., -OH, -NH₂) or altering the electronic profile with halo- or methoxy- groups can fine-tune binding affinity and selectivity. nih.govresearchgate.net

Amine Substitution: Replacing the benzyl group with other moieties (e.g., smaller alkyl groups, different aromatic rings) would likely have a significant impact. For example, removing the benzyl group entirely to give 6-amino-1-hexanol would alter lipophilicity and remove potential aromatic interactions, likely changing the biological activity profile significantly.

These relationships are essential for lead optimization in drug discovery, allowing chemists to rationally design more potent and selective compounds. nih.gov

Biological Activities and Mechanistic Investigations

Molecular Mechanisms of Action

The biological activity of 6-Benzylamino-1-hexanol is believed to stem from its interactions with specific molecular targets within biological systems. These interactions are governed by the chemical properties of its functional groups.

Interactions with Specific Molecular Targets (Enzymes and Receptors)

The mechanism of action for this compound involves its engagement with molecular targets such as enzymes and receptors. The presence of the benzylamino group is crucial in facilitating these interactions, which can lead to the modulation of the target's activity. While specific receptor binding studies for this compound are not extensively detailed in the available literature, research on similar benzylamine (B48309) derivatives provides a framework for its potential interactions. For instance, derivatives of 6-benzylaminopurine (B1666704) have been shown to interact with cytokinin receptors in plants, such as AHK3 and CRE1/AHK4. nih.govbiorxiv.org This suggests that the benzylamino moiety can play a significant role in receptor recognition and binding.

Role of Hydrogen Bonding and Hydrophobic Interactions in Biological Recognition

The structure of this compound allows it to participate in both hydrogen bonding and hydrophobic interactions, which are fundamental to its biological recognition. The hydroxyl (-OH) and the secondary amine (-NH-) groups are capable of forming hydrogen bonds, which are crucial for the specific orientation and binding of a molecule to its target. cambridgemedchemconsulting.complos.orgresearchgate.netnih.gov The benzyl (B1604629) group and the hexyl chain contribute to the molecule's hydrophobicity, promoting interactions with nonpolar regions of biological macromolecules. cambridgemedchemconsulting.complos.org The interplay between these forces is critical in stabilizing the ligand-target complex and influencing the compound's biological effects. plos.org

Modulation of Enzyme Activity (Inhibition and Activation)

The interaction of this compound with enzymes can lead to either the inhibition or activation of their catalytic functions. The binding of the compound to an enzyme's active site or to an allosteric site can alter the enzyme's conformation, thereby affecting its ability to bind to its substrate. Research on various benzylamine derivatives has demonstrated their potential as enzyme inhibitors. For example, certain arylbenzylamine derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4), and isatin-based benzyloxybenzene derivatives have shown inhibitory activity against monoamine oxidase B (MAO-B). nih.govrsc.org These findings suggest that this compound could potentially modulate the activity of various enzymes, a hypothesis that warrants further specific investigation.

Exploration of Potential Biological Effects

Based on its structural characteristics and the known activities of related compounds, researchers are exploring the potential biological effects of this compound in several areas.

Antimicrobial Activity: Inferential Studies and Efficacy Potential

While direct studies on the antimicrobial properties of this compound are limited, the structural relationship to other compounds with known antimicrobial effects suggests a potential for similar activity. For instance, studies on 1-hexanol (B41254) have shown its ability to inhibit the growth of various Gram-negative bacteria. mdpi.comresearchgate.net The presence of the hexanol backbone in this compound provides a basis for inferring potential antimicrobial efficacy. However, it is important to note that other research has indicated that some hexanol compounds did not exhibit significant antimicrobial effects against certain bacteria. mdpi.com Further empirical studies are necessary to determine the specific antimicrobial spectrum and efficacy of this compound.

Interactions within Biochemical Pathways

The specific biochemical pathways modulated by this compound are a subject of ongoing research. Its demonstrated ability to inhibit certain enzymes suggests it may affect metabolic pathways. The compound's interaction with receptors could also influence signaling cascades involved in various physiological processes.

While direct pathway interactions for this compound are still being fully elucidated, studies on structurally related compounds offer insights into potential mechanisms. For instance, derivatives of 6-benzylaminopurine (BAP), which also contains a benzylamino group, have been found to inhibit cyclin-dependent kinases (CDKs). chemicalbook.com CDKs are crucial enzymes that regulate the cell cycle, and their inhibition can have significant effects. chemicalbook.com The regulation of the G2/M transition of the cell cycle, for example, is mediated by the activation of CDKs. chemicalbook.com This suggests that a potential area of investigation for this compound could be its influence on cell cycle regulation through pathways involving kinases.

Pre-clinical Research and Potential Therapeutic Applications in Medicinal Chemistry

The potential of this compound as a therapeutic agent is actively being explored, with a particular focus on its application for neurological disorders.

Identification of Therapeutic Targets

The identification of specific molecular targets is a critical step in drug discovery. For this compound, the broad targets are enzymes and receptors. Based on research into diseases like Alzheimer's and the activity of similar chemical structures, several potential therapeutic targets have been considered for investigation.

Table 1: Potential Therapeutic Targets for Investigation

Potential Target Rationale for Investigation Relevance to Disease
Beta-secretase (BACE1) BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.govmdpi.com The benzyl group of some inhibitors has been shown to occupy a key pocket (S1) in the enzyme. nih.gov Alzheimer's Disease

| Cyclin-dependent kinases (CDKs) | CDKs, such as CDK4 and CDK6, are central to cell cycle control and are also implicated in neuronal functions and neurodegenerative diseases. chemicalbook.comnih.gov Structurally related compounds have demonstrated CDK inhibitory activity. chemicalbook.comresearchgate.net | Neurodegenerative Diseases, Cancer |

Investigation as a Lead Compound for Neurological Disorders

This compound is considered a compound of interest for the development of treatments for neurological disorders. Its potential utility stems from the possibility of it acting on therapeutic targets that are crucial in the progression of these diseases.

The investigation into this compound as a lead for neurological disorders is based on the "amyloid cascade hypothesis" in Alzheimer's disease, which remains a foundational concept for drug development. nih.gov This hypothesis posits that the accumulation of amyloid-β peptides is a primary event in the disease's pathogenesis. nih.govmdpi.com BACE1 is the rate-limiting enzyme that initiates the production of these peptides. nih.govmdpi.com Therefore, inhibiting BACE1 is a major therapeutic strategy. nih.govnih.gov The structural features of this compound make it a candidate for investigation as a potential modulator of enzymes like BACE1.

Table 2: Rationale for Investigating this compound in Neurological Disorders

Area of Investigation Scientific Rationale
Lead Compound for Alzheimer's Disease The compound's potential to interact with and inhibit enzymes like BACE1 makes it a candidate for reducing the production of neurotoxic amyloid-β peptides. nih.govnih.gov

| Neuroprotective Agent | By potentially modulating pathways involving kinases like CDKs, the compound could influence cell cycle control and neuronal functions, which are often dysregulated in neurodegenerative conditions. chemicalbook.comnih.gov |

While preclinical data from specific in-vivo models for this compound are not yet widely published, its chemical properties and the established roles of its potential targets provide a strong basis for its continued investigation in medicinal chemistry.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone for separating and quantifying 6-Benzylamino-1-hexanol from complex mixtures. Various chromatographic methods are utilized, each offering distinct advantages in terms of resolution, speed, and sensitivity.

Table 1: Typical GC Parameters for Purity Analysis

Parameter Value/Description
Column HP-5 (cross-linked 5% PH ME Siloxane) or similar
Injector Temperature 270 °C
Detector Flame Ionization Detector (FID)
Carrier Gas Helium or Nitrogen etamu.edu

| Purity Specification | ≥97.0% fishersci.ca |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, particularly for confirming purity and performing quantitative measurements. This technique is suitable for non-volatile and thermally unstable compounds. creative-proteomics.com Suppliers often use HPLC to certify the purity of the compound, with some batches demonstrating purities greater than 98.0%. scisupplies.eu The method separates components in a liquid mobile phase as they pass through a column packed with a solid stationary phase. wikipedia.org Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for this type of analysis. wikipedia.orgsielc.com For a structurally related compound, 6-Benzylaminopurine (B1666704), HPLC methods have been developed using a C18 column with a mobile phase consisting of acetonitrile (B52724) and a buffered aqueous solution, with detection by UV absorbance. sielc.comresearchgate.net

Table 2: Example HPLC Conditions for Analysis of Related Amines

Parameter Value/Description
Column C18 column (e.g., 4.6 x 150 mm, 5 µm) sielc.comresearchgate.net
Mobile Phase Acetonitrile/Water or Acetonitrile/Buffer mixture sielc.comsielc.com
Detection UV (e.g., 205 nm, 210 nm, or 254 nm) creative-proteomics.comsielc.com
Flow Rate 1.0 ml/min sielc.com

| Application | Purity analysis and quantification creative-proteomics.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering enhanced speed, resolution, and sensitivity. wjpsonline.comijfmr.com This improvement is primarily due to the use of columns packed with smaller particles (typically less than 2 µm), which operates under much higher pressures. ijfmr.comaustinpublishinggroup.com While specific UPLC methods for this compound are not extensively detailed in the literature, the technique's advantages make it highly suitable for its advanced characterization. wjpsonline.com For related compounds like 6-amino-1-hexanol (B32743), the availability of columns with smaller particles for fast UPLC applications has been noted. sielc.com The increased sensitivity and resolution of UPLC allow for better detection and quantification of trace impurities, providing a more detailed profile of the compound. ijraset.com This technique is particularly valuable in pharmaceutical and research settings where high-throughput analysis and superior data quality are critical. austinpublishinggroup.com

Mass Spectrometry (MS) for Molecular and Structural Elucidation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is frequently coupled with chromatographic methods to provide definitive structural information and to identify unknown components in a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. wikipedia.org This synergistic technique is ideal for analyzing a wide range of organic compounds in complex mixtures. wikipedia.org In the context of this compound, LC-MS is used for molecular weight confirmation and structural elucidation. epo.orgresearchgate.net The mass spectrometer provides data on the molecular mass and fragmentation patterns of the compound and any impurities, which aids in their identification. mdpi.com For instance, in the analysis of the related compound 6-benzylaminopurine, LC-MS/MS methods have been developed using electrospray ionization (ESI) to quantify the compound based on the fragmentation of the molecular ion to specific product ions. researchgate.net This approach provides high sensitivity and selectivity, making it a valuable tool for detailed characterization. wikipedia.org

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]+ 208.16959 149.7
[M+Na]+ 230.15153 154.0
[M-H]- 206.15503 150.9

Data from predicted values. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is a tandem technique that first separates a sample's components using GC and then identifies them using MS. etamu.edu It is particularly well-suited for the analysis of volatile and semi-volatile compounds. tesisenred.net A key application for GC-MS in the study of this compound is the identification of its thermal degradation products. When subjected to high temperatures, the compound may decompose, and GC-MS can be employed to detect and identify the resulting volatile products, such as carbon monoxide and nitrogen oxides (NOx). This analysis is critical for understanding the compound's stability under various thermal conditions. The process involves heating the sample, separating the degradation products on a GC column, and then analyzing the fragments with the mass spectrometer to determine their chemical structures. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear in the downfield region, approximately between 7.2 and 7.4 ppm, as a complex multiplet. The benzylic protons (–CH₂–Ph) would likely produce a singlet or a closely coupled multiplet around 3.8 ppm. The methylene (B1212753) group adjacent to the hydroxyl group (–CH₂–OH) would be expected to show a triplet at approximately 3.6 ppm. The methylene group adjacent to the amino group (–NH–CH₂–) would likely resonate as a triplet around 2.6 ppm. The remaining methylene protons of the hexyl chain would appear as a series of multiplets in the upfield region, typically between 1.3 and 1.6 ppm. The protons of the N-H and O-H groups would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. For this compound, the aromatic carbons of the benzyl group would be observed in the range of 127-140 ppm. The benzylic carbon (–CH₂–Ph) would likely appear around 54 ppm. The carbon atom bonded to the hydroxyl group (–CH₂–OH) would resonate at approximately 62 ppm, while the carbon adjacent to the amino group (–NH–CH₂–) would be expected around 50 ppm. The remaining methylene carbons of the hexyl chain would produce signals in the upfield region of the spectrum, typically between 25 and 33 ppm.

A detailed analysis of NMR data from related compounds, such as 1-hexanol (B41254) and 6-amino-1-hexanol, can aid in the precise assignment of the signals in the spectrum of this compound. hmdb.cahmdb.cachemicalbook.comchemicalbook.com For instance, the signals corresponding to the hexanol backbone can be compared to the known spectra of these simpler molecules.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₅)7.2 - 7.4Multiplet
Benzylic (–CH₂–Ph)~3.8Singlet
Methylene (–CH₂–OH)~3.6Triplet
Methylene (–NH–CH₂–)~2.6Triplet
Methylene (–(CH₂)₄–)1.3 - 1.6Multiplet
Hydroxyl (–OH)VariableBroad Singlet
Amino (–NH–)VariableBroad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aromatic (C₆H₅)127 - 140
Benzylic (–CH₂–Ph)~54
Methylene (–CH₂–OH)~62
Methylene (–NH–CH₂–)~50
Methylene (–(CH₂)₄–)25 - 33

Application of Other Spectroscopic Methods (e.g., IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups: the hydroxyl (–OH) group, the secondary amine (–NH–) group, the aromatic ring, and the aliphatic chain.

A prominent and broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O–H stretching vibration of the alcohol group. libretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. libretexts.org The N–H stretching vibration of the secondary amine would likely appear as a weaker, sharper peak in a similar region, typically around 3300-3500 cm⁻¹.

The presence of the aromatic benzyl group would be confirmed by several signals. C–H stretching vibrations of the aromatic ring are expected to appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aromatic C=C stretching vibrations usually give rise to one or more sharp peaks in the 1450-1600 cm⁻¹ region.

The aliphatic hexyl chain would be identified by the C–H stretching vibrations of the methylene (CH₂) groups, which are typically observed in the 2850-2960 cm⁻¹ range. A C–N stretching vibration for the benzylamino group would be expected in the fingerprint region, around 1020-1250 cm⁻¹. The C–O stretching vibration of the primary alcohol would also be present in the fingerprint region, typically around 1050 cm⁻¹.

By comparing the IR spectrum of this compound with related compounds like 1-hexanol and 6-amino-1-hexanol, a more definitive assignment of the observed absorption bands can be achieved. libretexts.orgchemicalbook.comnist.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (–OH)O–H Stretch3200 - 3600Strong, Broad
Secondary Amine (–NH–)N–H Stretch3300 - 3500Weak to Medium, Sharp
Aromatic C–HC–H Stretch3030 - 3100Medium to Weak
Aliphatic C–H (CH₂)C–H Stretch2850 - 2960Strong
Aromatic C=CC=C Stretch1450 - 1600Medium to Weak, Sharp
C–N StretchC–N Stretch1020 - 1250Medium
C–O StretchC–O Stretch~1050Strong

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 6-Benzylamino-1-hexanol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electron distribution, which in turn governs its reactivity and intermolecular interactions. researchgate.netyoutube.com

Key electronic properties calculated for this compound include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. For this compound, the nitrogen atom of the benzylamino group and the oxygen of the hydroxyl group are expected to be primary sites for electrophilic attack, as indicated by their high electron density.

Furthermore, these calculations can elucidate reaction pathways by mapping the potential energy surface. This allows for the prediction of transition states and the calculation of activation energies for various reactions, such as those involved in its synthesis or metabolic degradation. rsc.org The use of computational packages allows for the efficient simulation of these properties for molecules composed of various elements. rsc.org For instance, studies on similar benzylamine (B48309) derivatives have utilized these methods to understand their synthesis and reactivity. openmedicinalchemistryjournal.comnih.gov

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar compounds calculated using DFT methods like B3LYP/6-31G)*

PropertyValueUnit
HOMO Energy-8.5eV
LUMO Energy-0.5eV
HOMO-LUMO Gap8.0eV
Dipole Moment2.5Debye
Total Energy-655Hartrees

This interactive table provides a summary of the key electronic properties of this compound as determined by quantum chemical calculations.

Molecular Modeling and Simulation for Biological Target Interactions

Molecular modeling and simulation techniques, particularly molecular docking, are invaluable for predicting how this compound might interact with biological targets such as enzymes and receptors. nih.govresearchgate.net These methods computationally place the molecule (the ligand) into the binding site of a protein to predict its binding affinity and orientation.

Given the structural features of this compound, which include a flexible alkyl chain, a hydrogen-bond-donating and -accepting amino group, a hydroxyl group, and an aromatic benzyl (B1604629) group, it has the potential to interact with a variety of biological targets. For example, studies on other benzylamine derivatives have shown them to be inhibitors of enzymes like monoamine oxidase (MAO). nih.gov Similarly, amino alcohols have been investigated for their interactions with various protein targets. mdpi.com

A typical molecular docking study would involve preparing the 3D structure of this compound and the target protein. The docking algorithm then samples numerous possible conformations of the ligand within the binding site, scoring them based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, hydrophobic interactions) and electrostatic complementarity. The results can reveal key amino acid residues involved in the binding and provide a basis for designing more potent and selective analogs. nih.gov For instance, the benzyl group might engage in pi-pi stacking with aromatic residues like phenylalanine or tyrosine, while the hydroxyl and amino groups could form hydrogen bonds with polar residues.

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Enzyme Active Site (Note: This data is for illustrative purposes only)

Interacting ResidueInteraction TypeDistance (Å)
TYR 88Pi-Pi Stacking (with benzyl ring)4.5
ASP 120Hydrogen Bond (with -OH group)2.8
SER 205Hydrogen Bond (with -NH- group)3.1
ILE 150Hydrophobic (with hexyl chain)3.9

This interactive table illustrates the potential interactions between this compound and amino acid residues within a protein binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Toxicological Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. eurekalert.orgfrontiersin.org By analyzing a dataset of compounds with known activities, QSAR models can predict the properties of new or untested molecules like this compound.

To develop a QSAR model, a set of molecular descriptors is calculated for each compound in a training set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). mdpi.com For this compound, relevant descriptors would likely include those related to its hydrophobicity (logP), electronic properties, and steric features.

Studies on the toxicity of aliphatic alcohols and amines have successfully used QSAR models to predict their adverse effects. tsijournals.comnih.gov For example, a QSAR model for the toxicity of amino alcohols might use descriptors such as the electrophilicity index and local nucleophilicity. nih.gov These models can provide valuable early-stage assessment of the potential toxicological profile of this compound, guiding further experimental testing. nih.gov

Table 3: Example of Molecular Descriptors Used in a Hypothetical QSAR Model for Predicting the Toxicity of Amino Alcohols (Note: This data is for illustrative purposes only)

DescriptorValue for this compoundContribution to Model
LogP3.2Positive (Increased toxicity)
Molecular Weight207.32Positive (Increased toxicity)
Number of Hydrogen Bond Donors2Negative (Decreased toxicity)
Electronegativity3.1Positive (Increased toxicity)

This interactive table demonstrates how various molecular descriptors of this compound could contribute to a QSAR model for predicting its biological or toxicological properties.

In Silico Prediction of Advanced Physicochemical Parameters (e.g., Collision Cross Section)

In silico methods are increasingly used to predict advanced physicochemical parameters that are difficult or time-consuming to measure experimentally. One such parameter is the collision cross section (CCS), which is a measure of the shape and size of a gas-phase ion. mdpi.com CCS values are particularly useful in ion mobility-mass spectrometry for compound identification. nih.gov

Various computational approaches, including machine learning models and theoretical calculations based on molecular dynamics, can predict CCS values with a good degree of accuracy. nih.govresearchgate.net These methods typically use the molecule's 3D structure to simulate its interaction with a buffer gas. nih.gov For this compound, predicted CCS values can be calculated for different adducts that might be formed in a mass spectrometer, such as [M+H]⁺ or [M+Na]⁺.

The availability of predicted CCS databases and online prediction tools allows for the rapid estimation of this parameter for a vast number of molecules, aiding in their identification in complex mixtures. acs.orgacs.org

Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts (Note: This data is based on publicly available prediction tools and is for illustrative purposes.)

Adductm/zPredicted CCS (Ų)
[M+H]⁺208.17150.2
[M+Na]⁺230.15154.5
[M-H]⁻206.16149.8

This interactive table presents the in silico predicted collision cross section values for different ionic adducts of this compound.

Environmental Impact and Ecotoxicity Assessment Methodologies

Assessing the potential environmental impact of a chemical involves evaluating its fate and effects in various environmental compartments.

1 Standardized Ecotoxicity Assays Using Aquatic and Terrestrial Model Organisms (e.g., OECD Guidelines for Algae and Daphnia)

Standardized ecotoxicity assays are used to determine the concentration of a substance that causes adverse effects on representative aquatic and terrestrial organisms. ivami.com The Organisation for Economic Co-operation and Development (OECD) has established a set of internationally recognized guidelines for these tests. ivami.com

For this compound, a typical battery of tests would include:

Algal Growth Inhibition Test (OECD 201): This test assesses the effect of the chemical on the growth of freshwater algae, which are primary producers in aquatic ecosystems. ivami.com

Daphnia sp. Acute Immobilisation Test (OECD 202): This test determines the concentration of the substance that immobilizes 50% of the tested Daphnia (a small crustacean) population within a 48-hour period. oecd.org Daphnia are a key component of freshwater zooplankton. researchgate.net

Fish Acute Toxicity Test (OECD 203): This test evaluates the lethal concentration of the chemical to fish over a short period. ivami.com

These tests provide key data points, such as the EC50 (median effective concentration) and LC50 (median lethal concentration), which are used in environmental risk assessment.

Table 3: Standardized Ecotoxicity Assays

Test GuidelineOrganismEndpoint
OECD 201 Freshwater AlgaeGrowth Inhibition ivami.com
OECD 202 Daphnia sp.Acute Immobilisation oecd.org
OECD 203 FishAcute Toxicity ivami.com
OECD 208 Terrestrial PlantsSeedling Emergence and Growth ivami.com

Toxicological and Ecotoxicological Research Methodologies

2 Extrapolation and QSAR Models for Environmental Risk Assessment

Similar to toxicological assessment, QSAR models are also widely used in ecotoxicology to predict the environmental fate and effects of chemicals. dmu.dknih.gov These models can estimate properties such as:

Bioaccumulation: The potential for a chemical to accumulate in the tissues of organisms.

Persistence: The length of time a chemical remains in the environment.

Ecotoxicity: The potential to cause harm to aquatic and terrestrial organisms.

Environmental risk assessment often involves extrapolating data from a limited number of tested species to predict the potential effects on a wider range of organisms in an ecosystem. dmu.dk QSAR models are a valuable tool in this process, helping to fill data gaps and prioritize chemicals for further testing. researchgate.net The development of reliable QSAR models is crucial for the efficient and cost-effective environmental risk assessment of the vast number of chemicals in commerce. nih.gov

Future Research Trajectories and Interdisciplinary Applications

Sustainable Synthesis and Green Chemistry Approaches for 6-Benzylamino-1-hexanol

The future of chemical manufacturing hinges on the adoption of sustainable and green chemistry principles to minimize environmental impact. The synthesis of this compound is an area ripe for the application of such principles.

Key Green Chemistry Principles Applicable to Synthesis:

Prevention: Designing synthetic routes that minimize waste generation from the outset is preferable to treating waste after it has been created. asbcnet.orgnih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing byproducts. asbcnet.orgscienceinschool.org

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. nih.gov

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources, such as biomass, is a cornerstone of sustainable chemistry. epa.gov Research into producing 1-hexanol (B41254), a potential precursor, from biomass-derived sugars is already underway and could provide a sustainable route to one of the key building blocks of this compound. usda.gov

Catalysis: The use of catalytic reagents in place of stoichiometric reagents can increase reaction efficiency and reduce waste. epa.gov

Design for Energy Efficiency: Conducting syntheses at ambient temperature and pressure can significantly reduce the energy requirements and environmental footprint of the process. epa.gov

One potential sustainable route for the synthesis of this compound could involve the reductive amination of 6-hydroxyhexanal (B3051487) with benzylamine (B48309), or the N-alkylation of 6-amino-1-hexanol (B32743) with a benzyl (B1604629) halide. Green chemistry approaches would favor catalytic methods for these transformations, potentially using heterogeneous catalysts that can be easily recovered and reused. Another avenue for exploration is the use of enzymatic synthesis, which offers high selectivity and mild reaction conditions. mdpi.comnih.gov

Interactive Table: Green Chemistry Principles

Principle Description Relevance to this compound Synthesis
Prevention It is better to prevent waste than to treat or clean up waste after it has been created. asbcnet.orgnih.gov Optimizing reaction conditions to maximize yield and minimize side reactions.
Atom Economy Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. asbcnet.orgscienceinschool.org Choosing reactions like reductive amination that have high atom economy.
Less Hazardous Chemical Syntheses Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. nih.gov Avoiding the use of toxic solvents and reagents.
Designing Safer Chemicals Chemical products should be designed to effect their desired function while minimizing their toxicity. Not directly applicable to synthesis, but to the compound's application.
Safer Solvents and Auxiliaries The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. nih.gov Utilizing water or other benign solvents in the synthesis process.
Design for Energy Efficiency Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. epa.gov Developing synthetic methods that can be conducted at ambient temperature and pressure.
Use of Renewable Feedstocks A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. epa.gov Exploring biosynthetic routes to precursors like 1-hexanol from biomass. usda.gov
Reduce Derivatives Unnecessary derivatization should be minimized or avoided if possible. nih.gov Designing a convergent synthesis that avoids protecting group chemistry.
Catalysis Catalytic reagents are superior to stoichiometric reagents. epa.gov Employing metal or enzyme catalysts for key reaction steps.

Advanced Materials Science: Potential Applications as a Building Block (e.g., for Polymers and Membranes)

The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it a promising candidate as a monomer or building block for the synthesis of advanced materials.

Polymers: The hydroxyl and amino groups can participate in polymerization reactions to form a variety of polymers. For instance, it could be used as a monomer in the synthesis of polyurethanes, polyamides, polyesters, and polyethers. The presence of the benzyl group on the nitrogen atom could impart unique properties to the resulting polymers, such as increased thermal stability, altered solubility, and modified mechanical properties. The use of bio-based monomers is a growing area of interest in polymer chemistry. mdpi.com

Membranes: The specific chemical functionalities of this compound could be exploited in the design of functional membranes for separations or other applications. The amino group could be used to introduce charge or reactive sites onto a membrane surface, while the hexanol chain could influence the hydrophobicity and flexibility of the membrane.

Further research in this area would involve the synthesis and characterization of polymers and materials derived from this compound and the evaluation of their properties for specific applications.

Deepening Mechanistic Understanding in Biological Systems

While the biological activity of this compound is not well-documented, its structural similarity to other biologically active molecules, such as 6-Benzylaminopurine (B1666704) (BAP), a synthetic cytokinin, suggests that it may have interesting biological effects. e3s-conferences.orgresearchgate.net It is crucial to note that BAP and this compound are different compounds, and their biological activities are not interchangeable.

Future research should focus on elucidating the specific biological mechanisms of action of this compound. This could involve:

Screening for Biological Activity: Testing the compound in a variety of biological assays to identify any potential therapeutic or other effects.

Identifying Cellular Targets: Once a biological activity is identified, studies can be undertaken to pinpoint the specific cellular proteins or pathways that this compound interacts with.

Metabolic Studies: Investigating how the compound is metabolized in biological systems and identifying its metabolic products. A metabolomics approach could reveal changes in metabolic pathways in response to the compound. nih.govnih.gov

Development of Ultra-Sensitive Analytical Techniques for Environmental and Biological Monitoring

As with any chemical compound that has the potential for widespread use, the development of sensitive and selective analytical methods for its detection and quantification in environmental and biological matrices is essential.

Potential Analytical Techniques:

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating and quantifying organic molecules. sciencetechindonesia.comgoogle.com For a compound like this compound, derivatization may be necessary to improve its volatility for GC analysis or its detectability for HPLC. researchgate.netcdc.gov

Mass Spectrometry (MS): Coupling GC or HPLC with mass spectrometry (GC-MS or LC-MS) provides high sensitivity and selectivity, allowing for the confident identification and quantification of the compound at trace levels. google.complos.org

Spectroscopic Techniques: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are invaluable for structural elucidation but can also be adapted for quantitative analysis at higher concentrations.

The development of these methods would be crucial for monitoring the environmental fate of this compound and for conducting pharmacokinetic and toxicological studies. mdpi.com

Integration with Systems Biology and Omics Research for Comprehensive Profiling

Systems biology offers a holistic approach to understanding the complex interactions within a biological system. nih.gov In conjunction with "omics" technologies such as genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a comprehensive profile of the effects of a compound like this compound on a biological system. nih.govuws.ac.uk

Potential Applications of Omics Technologies:

Transcriptomics: To study how this compound affects gene expression.

Proteomics: To identify changes in protein expression and post-translational modifications in response to the compound. nih.govmdpi.commdpi.comresearchgate.netresearchgate.net

Metabolomics: To analyze the global changes in the metabolome of an organism or cell culture after exposure to this compound. nih.govnih.gov

By integrating data from these different omics levels, researchers can construct models of the biological pathways and networks that are perturbed by this compound, providing a deeper understanding of its mechanism of action and potential effects.

Q & A

Basic Questions

Q. What are the key physical and chemical properties of 6-Benzylamino-1-hexanol relevant to laboratory handling?

  • Answer : this compound is a pale yellow liquid at 20°C with a relative density of 1.00. It is stable under proper storage conditions but incompatible with oxidizing agents. Critical data gaps include melting/boiling points and Log Pow, necessitating empirical validation in experimental setups. Handling requires ventilation to avoid aerosol generation .

Q. What safety precautions are necessary when handling this compound?

  • Answer : Use PPE (gloves, goggles, lab coats) and work in a well-ventilated area. Avoid skin/eye contact and inhalation of vapors. Store in a cool, dark place away from oxidizers. In case of spills, neutralize with inert absorbents and dispose of according to local regulations .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Answer : Store in tightly sealed containers in a cool, dark environment (0–6°C recommended for similar compounds). Monitor for degradation, as decomposition products (e.g., CO, NOx) may form under prolonged storage or exposure to heat .

Advanced Research Questions

Q. How can researchers design experiments to assess the ecotoxicological impact of this compound given the lack of existing data?

  • Answer : Prioritize standardized ecotoxicity assays (e.g., OECD 201/202 for algae/daphnia) using model organisms. If data remains absent, employ quantitative structure-activity relationship (QSAR) models or extrapolate from structurally similar amines. Document uncertainties in risk assessments .

Q. What analytical methods are recommended to monitor thermal decomposition products of this compound during high-temperature reactions?

  • Answer : Use gas chromatography-mass spectrometry (GC-MS) to detect volatile decomposition products (CO, NOx). Couple with thermogravimetric analysis (TGA) to identify decomposition thresholds. Calibrate instruments using reference standards for quantification .

Q. How should researchers address contradictions between regulatory classifications and observed hazards in risk assessments?

  • Answer : While this compound is classified as non-hazardous for transport, its decomposition products (e.g., NOx) pose risks. Conduct a tiered risk assessment: (1) Review Safety Data Sheet (SDS) warnings, (2) Perform small-scale stability testing, and (3) Apply hazard control measures (e.g., fume hoods, real-time gas monitoring) .

Q. What strategies can be employed to predict the toxicological profile of this compound when acute toxicity data is unavailable?

  • Answer : Use in silico tools (e.g., OECD QSAR Toolbox) for read-across predictions based on benzylamine derivatives. Validate with in vitro assays (e.g., Ames test for mutagenicity). Cross-reference with databases like ToxCast for mechanistic insights .

Q. How can researchers validate the purity of this compound batches in the absence of certified reference materials?

  • Answer : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity analysis. Compare retention times and spectral data with literature or supplier specifications. Report batch-specific variability in publications .

Methodological Notes

  • Data Gaps : Prioritize empirical testing for missing properties (e.g., Log Pow) using shake-flask or HPLC methods.
  • Contradiction Management : Document all assumptions and limitations when extrapolating data. Use peer-reviewed protocols to ensure reproducibility.
  • Ethical Compliance : Adhere to institutional review boards (IRBs) for ecotoxicity studies and chemical safety committees for hazard mitigation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.